molecular formula C18H20F2N4OS B6486836 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869342-95-0

5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486836
CAS No.: 869342-95-0
M. Wt: 378.4 g/mol
InChI Key: KKFIOOCFRZAMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolo-thiazole core. This structure is substituted with a 3,4-difluorophenyl group and a 4-methylpiperidinyl moiety at the 5-position, along with a methyl group at the 2-position and a hydroxyl group at the 6-position. The triazolo-thiazole scaffold is known for its pharmacological versatility, often associated with antimicrobial, antifungal, and enzyme-inhibitory activities . The 4-methylpiperidinyl group may influence pharmacokinetics, including blood-brain barrier penetration, compared to related piperazinyl analogs .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFIOOCFRZAMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in recent literature, focusing on substituent effects, physicochemical properties, and hypothesized pharmacological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Target/Activity
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3,4-Difluorophenyl, 4-methylpiperidinyl ~448.4 (calculated) Hypothesized antifungal/antimicrobial
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Ethoxy-3-methoxyphenyl, 3-chlorophenylpiperazinyl ~585.0 Undisclosed (structural analog)
3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-Pyridinyl, 5-nitro-2-furanyl ~342.3 Antibacterial (screened)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, variable R-groups ~400–450 (estimated) Antifungal (14-α-demethylase inhibition)

Key Observations

Core Structure Variations :

  • The target compound’s triazolo-thiazole core differs from triazolo-thiadiazole analogs (e.g., compounds in ) by the absence of a sulfur atom in the adjacent ring. This may reduce polarizability and alter binding to hydrophobic enzyme pockets.

Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-ethoxy-3-methoxyphenyl group in , which has electron-donating methoxy/ethoxy substituents. Fluorine’s electronegativity may also improve affinity for cytochrome P450 targets, such as lanosterol 14-α-demethylase . Piperidine vs. Piperazine: The 4-methylpiperidinyl group in the target compound may confer better CNS penetration than the piperazinyl group in , as piperazines are more polar and prone to efflux mechanisms.

Pharmacological Implications: Antifungal Potential: The triazolo-thiazole/thiadiazole scaffold is associated with lanosterol demethylase inhibition (e.g., ). The target compound’s difluorophenyl group could mimic the nitro group in , enhancing interactions with fungal enzyme active sites. Antibacterial Activity: While the compound in demonstrated antibacterial properties, the target compound’s bulky 4-methylpiperidinyl group might limit penetration into bacterial cell walls compared to smaller substituents like pyridinyl.

Physicochemical Properties

  • Lipophilicity : The 3,4-difluorophenyl and 4-methylpiperidinyl groups increase logP (estimated ~2.8) compared to the more polar 4-ethoxy-3-methoxyphenyl analog (logP ~2.2), suggesting better membrane permeability .
  • Solubility: The hydroxyl group at the 6-position may improve aqueous solubility relative to non-hydroxylated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.